molecular formula C17H25NO5 B4003951 N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid

N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid

Cat. No.: B4003951
M. Wt: 323.4 g/mol
InChI Key: VGHKQTFPPOTNJE-UHFFFAOYSA-N
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Description

N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that belongs to the class of amines

Scientific Research Applications

N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy intermediate is synthesized through the reaction of 3-methyl-4-propan-2-ylphenol with an appropriate alkylating agent under basic conditions. The resulting intermediate is then reacted with an ethylating agent to introduce the ethyl chain. Finally, the amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine hydrochloride
  • N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine sulfate
  • N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine phosphate

Uniqueness

N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.C2H2O4/c1-5-8-16-9-10-17-14-6-7-15(12(2)3)13(4)11-14;3-1(4)2(5)6/h5-7,11-12,16H,1,8-10H2,2-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHKQTFPPOTNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCNCC=C)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid
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N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid
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N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;oxalic acid
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